7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 1783624-20-3
VCID: VC2880045
InChI: InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2
SMILES: C1CC2=C(C=C(C=C2)C(F)F)NC1
Molecular Formula: C10H11F2N
Molecular Weight: 183.2 g/mol

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

CAS No.: 1783624-20-3

Cat. No.: VC2880045

Molecular Formula: C10H11F2N

Molecular Weight: 183.2 g/mol

* For research use only. Not for human or veterinary use.

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline - 1783624-20-3

Specification

CAS No. 1783624-20-3
Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
IUPAC Name 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2
Standard InChI Key PGOLXTGHMFUFNX-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)C(F)F)NC1
Canonical SMILES C1CC2=C(C=C(C=C2)C(F)F)NC1

Introduction

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline backbone with a difluoromethyl group attached. This compound has garnered significant attention in organic chemistry and medicinal science due to its unique structural features and potential applications.

Synthesis and Applications

The synthesis of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline involves various methods, including difluoromethylation processes. This compound is used in late-stage difluoromethylation reactions, which are crucial for forming X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S. These reactions are significant in organic chemistry for the synthesis of complex molecules, particularly those with pharmaceutical relevance.

Biological Activities and Potential Applications

Research indicates that compounds containing difluoromethyl groups exhibit notable biological activities. The difluoromethyl group enhances hydrogen-bonding capabilities and may influence binding affinities compared to non-fluorinated analogs. Studies on the interactions of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline with biological targets are ongoing, suggesting potential applications in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline, including:

Compound NameStructure CharacteristicsUnique Features
1-(Trifluoromethyl)quinolineQuinoline core with a trifluoromethyl groupStronger electron-withdrawing effect than difluoromethyl
2-(Difluoromethyl)quinolineSimilar quinoline structureDifferent position of the difluoromethyl group
1-Methyl-1H-pyrrolePyrrole ring structureLacks fluorine substituents but retains nitrogen

These compounds highlight the unique role that the difluoromethyl group plays in altering chemical reactivity and biological activity compared to other functional groups.

Research Findings and Future Directions

Recent studies have shown that difluoromethylated compounds can exhibit significant biological effects, including anti-atherosclerosis properties. For instance, a related compound, 7-difluoromethyl-5,4'-dimethoxygenistein, demonstrated reduced lipid and von Willebrand factor plasma levels in mice fed a high-fat diet, indicating potential therapeutic applications.

Future research directions may focus on exploring the full range of biological activities and optimizing synthesis methods for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline to enhance its utility in medicinal chemistry.

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